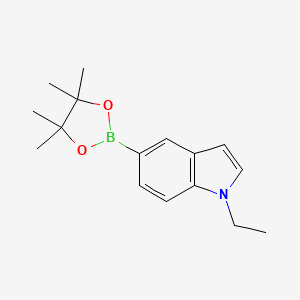

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Vue d'ensemble

Description

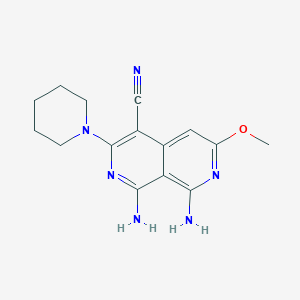

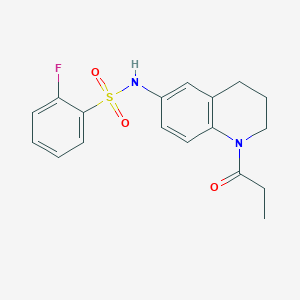

“1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C16H22BNO2 . It’s often used in research and development .

Synthesis Analysis

The synthesis of this compound involves the use of 1-bromo-3-nitrobenzene, bis(pinacolato)diboron, potassium acetate, and [1,1’-bis(diphenylphosphino)ferrocene] dichloropalladium(II). The reaction mixture is degassed under an argon atmosphere and stirred at 90°C for 4 hours .Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a dioxaborolan-2-yl group. This group is attached to an indole ring, which is further substituted with an ethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.16 . It’s a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched data.Applications De Recherche Scientifique

Synthesis and Characterization

Compounds containing the 1,3,2-dioxaborolan-2-yl group, similar to "1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole," are crucial intermediates in organic synthesis, particularly in the formation of fluorescent probes and for use in Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of near-infrared indole carbazole borate fluorescent probes involves electrophilic substitution reactions, showcasing the role of these compounds in developing new materials for bioimaging and sensing applications (Shen You-min, 2014).

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of derivatives of the dioxaborolan-2-yl group reveal insights into their molecular structure, conformation, and physicochemical properties. These studies are foundational in understanding the behavior of these compounds in various chemical environments and can guide the synthesis of new materials with desired properties. For example, analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds through X-ray diffraction and DFT provides valuable information on their molecular geometry and electronic structure (P.-Y. Huang et al., 2021).

Application in Material Science

Compounds with the 1,3,2-dioxaborolan-2-yl group have been applied in material science, particularly in the synthesis of electron transport materials (ETMs). An efficient synthesis route starting from basic chemicals to triphenylene-based ETMs demonstrates the utility of these compounds in developing materials for electronic applications. This process highlights the potential for creating high-performance semiconducting polymers and other electronic materials (Zha Xiangdong et al., 2017).

Boronate Ester Formation and Microwave-Assisted Synthesis

The formation of boronate esters, including those with the 1,3,2-dioxaborolan-2-yl group, via microwave-assisted synthesis, is another key application area. This method provides a convenient route to heteroaryl-substituted benzimidazoles, showcasing the importance of these compounds in creating diverse chemical libraries for pharmaceutical research and development (T. Rheault et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-10-9-12-11-13(7-8-14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLPMRSWUYZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2557490.png)

![Methyl 2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2557492.png)

![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)

![6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2557511.png)